molecular formula C21H16ClNO4S2 B2557693 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole CAS No. 686738-07-8

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

Cat. No. B2557693
CAS RN: 686738-07-8
M. Wt: 445.93
InChI Key: MXGBKYKQFLXFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CCFOS or CFOT, and it has been found to have a number of unique properties that make it useful in a variety of laboratory settings. In

Scientific Research Applications

Fluorescent Molecular Probes

One of the notable applications of compounds similar to 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is in the development of fluorescent molecular probes. These compounds demonstrate strong solvent-dependent fluorescence, which is correlated with the empirical solvent polarity parameter. This property is useful for studying various biological events and processes due to the fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift of the fluorophores (Diwu et al., 1997).

Anticancer Activities

4-Arylsulfonyl-1,3-oxazoles, which share structural similarities with the compound , have been synthesized and characterized. These compounds have shown significant anticancer activities against various cancer cell lines. Specifically, they have demonstrated cytostatic and antiproliferative activities against certain types of CNS cancer, non-small cell lung cancer, and pleural mesothelioma. The COMPARE analysis indicates a weak or moderate positive correlation with known antitumor compounds, suggesting specificity and potential as lead compounds for further in-depth studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Therapeutic Applications in Diabetes

S-substituted derivatives of 1,2,4-triazoles, which include the compound this compound, have been synthesized and evaluated for their biological potential. These derivatives have shown to be potent inhibitors of the α-glucosidase enzyme, an important target in the treatment of type II diabetes. Their low hemolytic activity also emphasizes their potential as new drug candidates for this disease (Aziz ur-Rehman et al., 2018).

Corrosion Inhibition

Compounds structurally related to this compound have been studied for their efficiency as corrosion inhibitors. These studies have demonstrated very good inhibition efficiencies, with specific compounds behaving better in certain acidic environments. Their adsorption followed Langmuir's adsorption isotherm in both hydrochloric and sulfuric acids, suggesting a strong interaction with metal surfaces (Lagrenée et al., 2002).

Antimicrobial Activities

Similar oxazole derivatives have been tested for their antimicrobial activity. A new class of sulfone-linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, showed significant antibacterial activity against various bacteria and antifungal activity against pathogenic fungi. Some of these compounds have shown comparable activity to standard antimicrobial drugs (Muralikrishna et al., 2012).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGBKYKQFLXFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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